1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of both difluorophenyl and trifluoromethylphenyl groups attached to a tetraazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with arylthiolate anions .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of Fluorinated Phenyl Groups: The difluorophenyl and trifluoromethylphenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives and suitable nucleophiles.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce hydrogenated tetraazole derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetraazole: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
1-(3-Trifluoromethylphenyl)-1H-1,2,3,4-tetraazole: Contains only the trifluoromethylphenyl group, affecting its reactivity and applications.
Uniqueness: 1-(3,4-Difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the presence of both difluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical stability, reactivity, and biological activity. This dual fluorination enhances its potential in various applications compared to compounds with single fluorinated groups.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOOTUJSBAZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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